molecular formula C18H25NO B1613846 Cyclopentyl 4-(piperidinomethyl)phenyl ketone CAS No. 898775-75-2

Cyclopentyl 4-(piperidinomethyl)phenyl ketone

Cat. No.: B1613846
CAS No.: 898775-75-2
M. Wt: 271.4 g/mol
InChI Key: IUHXZTQCGQRVJK-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(piperidinomethyl)phenyl ketone is an organic compound with the molecular formula C18H25NO It is a ketone derivative that features a cyclopentyl group, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(piperidinomethyl)phenyl ketone typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is often introduced through a nucleophilic substitution reaction. For example, piperidine can react with a suitable benzyl halide to form the piperidinomethyl group.

    Ketone Formation: The cyclopentyl group can be introduced through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final step involves coupling the piperidinomethyl group with the cyclopentylphenyl ketone through a condensation reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(piperidinomethyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl 4-(piperidinomethyl)phenyl ketone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(piperidinomethyl)phenyl ketone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to certain biological targets, while the ketone group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 4-(methylamino)methylphenyl ketone
  • Cyclopentyl 4-(dimethylamino)methylphenyl ketone
  • Cyclopentyl 4-(ethylamino)methylphenyl ketone

Uniqueness

Cyclopentyl 4-(piperidinomethyl)phenyl ketone is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The combination of the cyclopentyl group, piperidine ring, and phenyl ketone structure makes it a versatile compound for various applications.

Properties

IUPAC Name

cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(16-6-2-3-7-16)17-10-8-15(9-11-17)14-19-12-4-1-5-13-19/h8-11,16H,1-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXZTQCGQRVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642721
Record name Cyclopentyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-75-2
Record name Cyclopentyl[4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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